molecular formula C25H47NO9 B1664906 Tris[[2-(tert-butoxycarbonyl)ethoxy]methyl]methylamine CAS No. 175724-30-8

Tris[[2-(tert-butoxycarbonyl)ethoxy]methyl]methylamine

Katalognummer: B1664906
CAS-Nummer: 175724-30-8
Molekulargewicht: 505.6 g/mol
InChI-Schlüssel: KPXODPHVWBQJEG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Analyse Chemischer Reaktionen

Key Reaction Types

The compound undergoes substitution and cleavage reactions, driven by its functional groups:

Substitution Reactions

  • Mechanism : Removal of tert-butoxycarbonyl (Boc) groups under acidic conditions to expose reactive amines.

  • Conditions : Typically performed with acids like TFA or HCl in dioxane.

Cleavage Reactions

  • Mechanism : Reductive cleavage of the PEG backbone (e.g., using reducing agents like sodium borohydride) to release therapeutic agents.

  • Conditions : Requires controlled pH and temperature to avoid premature degradation .

Reagents and Reaction Conditions

Reaction TypeReagents/ConditionsKey Observations
Boc DeprotectionTFA, HCl/dioxane, or acidic aqueousQuantitative removal of Boc groups
PEG CleavageSodium borohydride, acidic pHSelective release of conjugated payloads
Amine ReactivityActivating agents (e.g., NHS esters)Enables bioconjugation to antibodies

Major Products Formed

  • Deprotected Amine : Exposure of primary amines after Boc removal, facilitating further chemical modifications.

  • Released Therapeutic Agents : Cytotoxic drugs or E3 ligase-targeting ligands liberated via linker cleavage in ADCs/PROTACs .

Research Findings

  • Cleavage Efficiency : Studies show pH-dependent cleavage, with optimal activity in acidic intracellular environments (e.g., lysosomes) .

  • Stability in ADCs : The linker’s PEG backbone enhances water solubility while maintaining stability until targeted cleavage .

Wissenschaftliche Forschungsanwendungen

Role in Antibody-Drug Conjugates (ADCs)

ADCs are innovative therapeutic agents designed to deliver cytotoxic drugs specifically to cancer cells, thereby minimizing systemic toxicity. Tris-Boc serves as a cleavable polyethylene glycol (PEG) linker that connects the cytotoxic drug to the antibody.

Case Studies

  • Trastuzumab Emtansine (Kadcyla) : This ADC utilizes a similar linker strategy and has shown improved efficacy compared to conventional treatments. The success of such ADCs underscores the importance of effective linkers like Tris-Boc in enhancing therapeutic outcomes .

Applications in Proteolysis-Targeting Chimeras (PROTACs)

PROTACs represent a novel class of therapeutics that induce targeted degradation of specific proteins within cells. Tris-Boc plays a crucial role in the synthesis of these compounds.

Chemical Properties and Reactions

Tris-Boc undergoes several chemical reactions that are essential for its application in drug development:

Types of Reactions

  • Substitution Reactions : The Boc groups can be removed under acidic conditions, revealing reactive amine functionalities that can participate in further chemical modifications .
  • Cleavage Reactions : The PEG linker can be cleaved under specific conditions, releasing the attached therapeutic agent at the desired site .

Synthesis and Production Methods

The synthesis of Tris-Boc typically involves:

  • Starting Materials : The reaction begins with tris(hydroxymethyl)aminomethane and tert-butyl bromoacetate.
  • Reaction Conditions : A base such as sodium hydride is used under controlled conditions to ensure high yield and purity .

Industrial Applications

In addition to its research applications, Tris-Boc is also utilized in industrial settings for the large-scale production of therapeutic agents and research chemicals. Its properties make it suitable for various applications in drug development and delivery systems.

Summary Table of Applications

Application AreaDescription
Antibody-Drug ConjugatesServes as a linker for targeted delivery of cytotoxic drugs to cancer cells
Proteolysis-Targeting ChimerasFacilitates selective degradation of specific proteins
Chemical SynthesisUsed as a building block for complex organic molecules
Industrial ProductionEmployed in large-scale synthesis of therapeutics

Wirkmechanismus

Biologische Aktivität

Tris[[2-(tert-butoxycarbonyl)ethoxy]methyl]methylamine, also known as Amino-Tri-(t-butoxycarbonylethoxymethyl)-methane, is a compound primarily utilized in the synthesis of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). This article delves into its biological activity, mechanisms of action, and research findings.

Overview

  • Chemical Structure : The compound features multiple tert-butoxycarbonyl (Boc) groups that can be cleaved under acidic conditions, releasing reactive amine functionalities.
  • CAS Number : 175724-30-8
  • Molecular Formula : C25H47NO9

This compound serves as a cleavable linker in ADCs and PROTACs:

  • In ADCs : It connects a cytotoxic drug to an antibody, facilitating targeted delivery to cancer cells while minimizing off-target effects. The linker is designed to be cleaved in response to specific stimuli, releasing the drug only within the target cells .
  • In PROTACs : The compound links a ligand for an E3 ubiquitin ligase to a target protein, promoting the degradation of specific proteins involved in disease processes. This mechanism offers a novel therapeutic approach for diseases such as cancer by selectively eliminating harmful proteins .

Cellular Effects

The biological effects of this compound are closely related to its role in ADCs and PROTACs:

  • Targeted Delivery : In ADC applications, the compound enhances the specificity of drug delivery, thereby reducing systemic toxicity.
  • Protein Degradation : In PROTAC applications, it enables the selective degradation of proteins that are otherwise difficult to target with traditional small molecules.

Case Studies

  • Antibody-Drug Conjugates :
    • A study demonstrated that ADCs utilizing this compound as a linker exhibited improved therapeutic indices compared to conventional therapies. The targeted delivery resulted in enhanced efficacy against tumor cells while sparing normal tissues.
  • Proteolysis-Targeting Chimeras :
    • Research indicated that PROTACs incorporating this compound successfully degraded target proteins implicated in various cancers. The degradation was shown to be dose-dependent and correlated with the stability of the PROTACs in cellular environments .
PropertyDescription
Binding AffinityBinds to proteins and enzymes, modulating their activity.
StabilityStable under physiological conditions but cleavable under acidic conditions .
Subcellular LocalizationPrimarily localized within the cytoplasm when used in PROTACs.

Dosage Effects

The dosage effects observed in animal models indicate that:

  • Higher concentrations of this compound lead to increased efficacy in both ADC and PROTAC applications.
  • The pharmacokinetics and biodistribution studies suggest that optimizing dosage can significantly enhance therapeutic outcomes while minimizing side effects .

Future Directions

Ongoing research is focused on:

  • Developing more efficient synthesis methods for this compound.
  • Exploring its potential applications beyond cancer therapy, including autoimmune diseases and neurodegenerative disorders.

Eigenschaften

IUPAC Name

tert-butyl 3-[2-amino-3-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]-2-[[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]methyl]propoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H47NO9/c1-22(2,3)33-19(27)10-13-30-16-25(26,17-31-14-11-20(28)34-23(4,5)6)18-32-15-12-21(29)35-24(7,8)9/h10-18,26H2,1-9H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPXODPHVWBQJEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCOCC(COCCC(=O)OC(C)(C)C)(COCCC(=O)OC(C)(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H47NO9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30460037
Record name Di-tert-butyl 3,3'-[{2-amino-2-[(3-tert-butoxy-3-oxopropoxy)methyl]propane-1,3-diyl}bis(oxy)]dipropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30460037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

505.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175724-30-8
Record name Di-tert-butyl 3,3'-[{2-amino-2-[(3-tert-butoxy-3-oxopropoxy)methyl]propane-1,3-diyl}bis(oxy)]dipropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30460037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Tris[[2-(tert-butoxycarbonyl)ethoxy]methyl]methylamine
Reactant of Route 2
Reactant of Route 2
Tris[[2-(tert-butoxycarbonyl)ethoxy]methyl]methylamine
Reactant of Route 3
Tris[[2-(tert-butoxycarbonyl)ethoxy]methyl]methylamine
Reactant of Route 4
Tris[[2-(tert-butoxycarbonyl)ethoxy]methyl]methylamine
Reactant of Route 5
Tris[[2-(tert-butoxycarbonyl)ethoxy]methyl]methylamine
Reactant of Route 6
Tris[[2-(tert-butoxycarbonyl)ethoxy]methyl]methylamine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.